molecular formula C8H17NO4S B8514921 ethyl-2-(N-tert-butylsulfamoyl)acetate

ethyl-2-(N-tert-butylsulfamoyl)acetate

Cat. No.: B8514921
M. Wt: 223.29 g/mol
InChI Key: UTMLASXVJFNWHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl-2-(N-tert-butylsulfamoyl)acetate is an organic compound characterized by an ethyl ester backbone and a sulfamoyl group substituted with a tert-butyl moiety. The sulfamoyl group (R-SO₂-NR₂) confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, agrochemicals, or as a synthetic intermediate. The tert-butyl group enhances lipophilicity and steric bulk, which may influence solubility and interaction with biological targets or catalytic systems .

Properties

Molecular Formula

C8H17NO4S

Molecular Weight

223.29 g/mol

IUPAC Name

ethyl 2-(tert-butylsulfamoyl)acetate

InChI

InChI=1S/C8H17NO4S/c1-5-13-7(10)6-14(11,12)9-8(2,3)4/h9H,5-6H2,1-4H3

InChI Key

UTMLASXVJFNWHZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CS(=O)(=O)NC(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Functional Groups

Table 1: Structural Comparison of Ethyl-2-(N-tert-Butylsulfamoyl)Acetate and Analogs

Compound Key Substituents Functional Groups Notable Features
This compound tert-butylsulfamoyl, ethyl ester Sulfonamide, ester High lipophilicity, steric hindrance
Ethyl-2-(2-(quinolin-8-yl)hydrazono)-2-(pyridin-2-yl)acetate Hydrazono, pyridyl, quinolinyl Azo, ester Tautomerism, dynamic isomerization
Methyl 2-(N-tert-butoxycarbonylimino)-2-cyclopropylacetate tert-butoxycarbonylimino, cyclopropyl Imine, ester Oxidative synthesis, cyclopropane ring
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate Thio, thietan-3-yloxy pyrimidine Thioether, ester Heterocyclic backbone, thiol reactivity

Key Observations :

  • Sulfonamide vs. The thioether in ’s compound provides nucleophilic reactivity distinct from sulfonamides .

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